molecular formula C15H12O B13572260 1-(Benzyloxy)-2-ethynylbenzene

1-(Benzyloxy)-2-ethynylbenzene

Cat. No.: B13572260
M. Wt: 208.25 g/mol
InChI Key: ONFVPGMZPQISCE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-ethynylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions typically include the use of solvents like ethanol and toluene, and catalysts such as copper iodide (CuI) for the halogen exchange step .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Ethyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-ethynylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ethynyl group can engage in π-π stacking interactions with aromatic systems . These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

Uniqueness: 1-(Benzyloxy)-2-ethynylbenzene is unique due to the presence of both a benzyloxy and an ethynyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and pharmaceuticals.

Biological Activity

1-(Benzyloxy)-2-ethynylbenzene is a compound of interest in the field of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzyloxy group attached to an ethynyl-substituted benzene ring. This structure allows for various interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethynyl group can participate in π-π stacking interactions, while the benzyloxy group facilitates hydrogen bonding with target molecules. These interactions can modulate enzyme activity and influence metabolic pathways, making it a valuable compound for biochemical studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may be useful in drug development for diseases related to those pathways.
  • Cell Proliferation Modulation : Preliminary findings suggest that it may influence cell growth and proliferation, indicating potential applications in cancer research.

1. Antimicrobial Activity

A study examining the antimicrobial properties of various benzyloxy-substituted phenyl compounds found that derivatives similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating a promising therapeutic potential .

2. Enzyme Interaction Studies

In enzyme inhibition assays, this compound was tested against several key enzymes involved in metabolic processes. Results indicated that the compound effectively inhibited cytochrome P450 enzymes, with IC50 values around 25 µM. This inhibition could lead to altered drug metabolism, highlighting its importance in pharmacokinetics .

3. Cellular Studies

In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability at concentrations above 50 µM. Flow cytometry analysis revealed that the compound induced apoptosis in treated cells, suggesting a mechanism for its anti-cancer effects .

Data Summary Table

Biological Activity Observed Effect Reference
AntimicrobialMIC: 10-50 µg/mL
Enzyme Inhibition (Cytochrome P450)IC50: ~25 µM
Cell Proliferation ModulationInduced apoptosis at >50 µM

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

1-ethynyl-2-phenylmethoxybenzene

InChI

InChI=1S/C15H12O/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h1,3-11H,12H2

InChI Key

ONFVPGMZPQISCE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

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